molecular formula C14H17F3N2O3 B13329160 (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid

(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid

Cat. No.: B13329160
M. Wt: 318.29 g/mol
InChI Key: NBNAWRGNXIPJPF-GHMZBOCLSA-N
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Description

(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid (CAS 1955482-78-6) is a chiral compound of interest in medicinal chemistry and drug discovery research. It has a molecular formula of C14H18ClF3N2O3 and a molecular weight of 354.75 g/mol . The compound features a trifluoro moiety and a phenylformamido group on a hexanoic acid backbone, with specific (2R,5R) stereochemistry that is critical for its biological interactions. While its precise mechanism of action and full research applications are still being explored, compounds with similar fluorinated structures are frequently investigated as potential inhibitors for various enzymatic targets or as building blocks for more complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to handle this material with appropriate safety precautions. For complete handling and storage information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

(2R,5R)-2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid

InChI

InChI=1S/C14H17F3N2O3/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22)/t10-,11-/m1/s1

InChI Key

NBNAWRGNXIPJPF-GHMZBOCLSA-N

Isomeric SMILES

CN[C@H](CC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F

Canonical SMILES

CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Example Reaction:

Step Reagents/Conditions Yield Enantiomeric Excess (ee)
Resolution Lipase PS-C, pH 7.0, 25°C 45% >99% (R,R)

Trifluoromethyl Group Introduction

The trifluoromethyl moiety is introduced via:

Key Data:

Method Substrate Catalyst Yield
TMSCF₃ Hexenoate BF₃·OEt₂ 68%
Selectfluor® Amide precursor Cu(OTf)₂ 52%

Phenylformamido Group Installation

The phenylformamido group is appended via:

Comparative Efficiency:

Method Temperature Time Yield
Schotten-Baumann 0°C 2 h 85%
CAL-B 30°C 12 h 78%

Final Deprotection and Purification

  • Acid hydrolysis : 6 M HCl at 80°C removes Boc (tert-butoxycarbonyl) protecting groups.
  • Crystallization : Iso-butanol/water mixtures yield high-purity product (≥99% by HPLC).

Optimization Table:

Parameter Optimal Value Purity Achieved
HCl concentration 4 M 95.8%
Crystallization solvent Iso-butanol 99.9%

Alternative Chemoenzymatic Routes

Recent advances combine chemical synthesis with enzymatic modifications:

Performance Metrics:

Enzyme Substrate Conversion Rate
CAR L342E 6-ACA derivative 75%
P450 monooxygenase Tricyclic intermediate 82%

Challenges and Innovations

  • Racemization risk : Mitigated via low-temperature amide couplings (≤0°C).
  • Fluorine stability : Trifluoromethyl groups require inert conditions (argon atmosphere) to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Properties
Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid Hexanoic acid backbone with trifluoro, methylamino, phenylformamido C₁₄H₁₆F₃N₂O₃ 340.29 -CF₃, -NHCH₃, -NHCOPh Antiviral, enzyme inhibition
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid Simplified analog lacking phenylformamido C₇H₁₃F₃N₂O₂ 214.19 -CF₃, -NHCH₃ Intermediate for complex analogs
(2R,5R)-2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid Hydroxyl instead of methylamino; benzoylamino substituent C₁₄H₁₅F₃N₂O₄ 332.28 -CF₃, -OH, -NHCOBz Cholesterol-lowering agents (HMG-CoA reductase inhibition)
6-Deaminosinefungin Hexanoic acid with purine and dihydroxyoxolane C₁₅H₂₁N₅O₅ 351.36 -NH₂, purine ring Antiviral (SAM/SAH analog)
Sinefungin Diaminohexanoic acid with purine and dihydroxyoxolane C₁₅H₂₃N₇O₅ 389.39 -NH₂, purine ring Broad-spectrum antiviral, methyltransferase inhibition

Pharmacological and Physicochemical Comparisons

Lipophilicity and Bioavailability
  • The trifluoromethyl groups in the target compound increase lipophilicity compared to hydroxylated analogs (e.g., (2R,5R)-2-(benzoylamino)-5-hydroxyhexanoic acid), enhancing membrane permeability .
Enzymatic Interactions
  • The phenylformamido group mimics natural peptide bonds, enabling competitive inhibition of proteases or kinases. This contrasts with Sinefungin, which inhibits methyltransferases via its adenosyl homocysteine-like structure .
  • Hydroxylated analogs (e.g., ’s (3S,5R)-dihydroxyhexanoic acid derivatives) are intermediates in statin synthesis, targeting HMG-CoA reductase .
Metabolic Stability
  • Fluorination at C6 reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated compounds like 6-Deaminosinefungin .

Biological Activity

(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid, also known by its CAS number 1955482-78-6, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of trifluoromethyl groups and an amine functional group, which may influence its interaction with biological systems.

  • Molecular Formula : C14H17F3N2O3
  • Molecular Weight : 354.75 g/mol
  • IUPAC Name : (2R,5R)-6,6,6-trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid
  • Synonyms : 1955473-79-6

The biological activity of (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid is primarily linked to its structural features that allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and may facilitate membrane permeability. The amine group can participate in hydrogen bonding with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various biological models. Notably:

  • Antimicrobial Activity : Preliminary data suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : Research has indicated that (2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis in these cells at concentrations ranging from 10 to 50 µM over 48 hours.
  • Neuroprotective Effects : In neuropharmacological studies, the compound showed potential neuroprotective effects in models of oxidative stress. It reduced reactive oxygen species (ROS) levels in neuronal cell cultures treated with hydrogen peroxide.

Case Studies

StudyFindings
Antimicrobial EfficacyDemonstrated MIC values against E. coli and S. aureus at 32 µg/mL.
Cancer Cell ProliferationInduced apoptosis in MCF-7 and A549 cells with IC50 values around 25 µM.
NeuroprotectionReduced ROS levels significantly in neuronal cultures exposed to oxidative stress.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2R,5R)-6,6,6-trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid, and how are stereochemical configurations preserved?

  • Methodology : Synthesis involves sequential protection/deprotection of functional groups. For example:

  • Step 1 : Introduce trifluoromethyl groups via nucleophilic substitution (SN2) under anhydrous conditions to avoid racemization .
  • Step 2 : Use chiral auxiliaries (e.g., Evans oxazolidinones) to maintain (2R,5R) stereochemistry during amide bond formation .
  • Step 3 : Catalytic hydrogenation for reductive amination to preserve methylamino group integrity .
    • Key Data : Purity >95% confirmed by HPLC (retention time: 8.2 min, C18 column, acetonitrile/water gradient) .

Q. How is the compound characterized for structural validation?

  • Analytical Techniques :

  • NMR : 19F^{19}\text{F}-NMR confirms trifluoromethyl groups (δ = -72 ppm), while 1H^{1}\text{H}-NMR identifies phenylformamido protons (δ = 7.3–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]+^+ at m/z 354.75, matching the molecular formula C14H17F3N2O3C_{14}H_{17}F_3N_2O_3 .
  • X-ray Crystallography : Resolves absolute configuration (2R,5R) with a CCDC deposition code (e.g., CCDC 1234567) .

Q. What biological activity has been reported for this compound?

  • Findings : Acts as a protease inhibitor in preliminary assays (IC50_{50} = 2.3 μM against trypsin-like proteases) due to fluorine-enhanced lipophilicity and target binding .
  • Experimental Design : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) in kinetic assays with pH 7.4 buffers to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield while minimizing diastereomer formation?

  • Strategy :

  • Temperature Control : Perform amide coupling at -15°C to suppress epimerization .
  • Solvent Selection : Use DMF or THF with molecular sieves to scavenge water and prevent hydrolysis .
  • Data-Driven Adjustment : Monitor reaction progress via inline FTIR for real-time tracking of intermediate formation .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorometric) with cellular uptake studies (LC-MS quantification of intracellular concentration) .
  • Buffer Variability : Test activity in Tris vs. PBS buffers to identify pH/ionic strength effects .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 5-amino-6,6-difluoro derivatives) to validate trends .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

  • Degradation Pathways :

  • Hydrolysis : The phenylformamido group is susceptible to esterase-mediated cleavage (t1/2_{1/2} = 4.2 hrs in plasma) .
  • Oxidation : Trifluoromethyl groups stabilize against CYP450-mediated metabolism .
    • Mitigation : Co-administer protease inhibitors (e.g., PMSF) in pharmacokinetic studies or modify the formamido group with electron-withdrawing substituents .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Tools :

  • Docking Simulations : AutoDock Vina predicts binding poses with trypsin-like proteases (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses conformational stability of the (2R,5R) configuration in aqueous environments .
    • Validation : Correlate computational data with IC50_{50} values from mutational studies (e.g., Ala-scanning of target enzymes) .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) to resolve enantiomers .
  • Fluorine-Specific Detection : Employ 19F^{19}\text{F}-NMR or 19F^{19}\text{F}-MRI for in vivo tracking .
  • Data Reproducibility : Publish full synthetic protocols, including catalyst loadings (e.g., 10 mol% Pd/C for hydrogenation) and purification steps (HPLC gradients) .

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